molecular formula C17H13F2N3O2 B2860500 N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide CAS No. 1376299-72-7

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide

Cat. No. B2860500
CAS RN: 1376299-72-7
M. Wt: 329.307
InChI Key: SVCZADIKIHVVJS-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for breaking down incretin hormones. The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.

Mechanism of Action

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors work by inhibiting the this compound enzyme, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound inhibitors also have other mechanisms of action such as improving beta-cell function and reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. These include increasing insulin secretion, improving beta-cell function, reducing glucagon secretion, and decreasing hepatic glucose production. This compound inhibitors also have cardiovascular benefits such as reducing inflammation, improving endothelial function, and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have several advantages for lab experiments. They are easy to administer, have a good safety profile, and can be used in combination with other drugs. However, there are some limitations to using this compound inhibitors in lab experiments. They may not accurately reflect the complexity of the disease, and there may be species-specific differences in the response to this compound inhibitors.

Future Directions

There are several future directions for research on N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors. These include developing new and more potent inhibitors, investigating the long-term effects of this compound inhibitors on cardiovascular outcomes, and exploring the potential use of this compound inhibitors in other diseases such as Alzheimer's disease and cancer. In addition, there is a need to better understand the mechanisms of action of this compound inhibitors and their effects on other metabolic pathways.
Conclusion:
In conclusion, N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, or this compound inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This compound inhibitors work by inhibiting the this compound enzyme, which leads to increased levels of incretin hormones and improved glycemic control. This compound inhibitors have several advantages for lab experiments, but there are also limitations to their use. Future research on this compound inhibitors will continue to explore their therapeutic potential and expand our understanding of their mechanisms of action.

Synthesis Methods

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide involves a multi-step process starting with the reaction of 2,4-difluorobenzyl cyanide with 4-methylbenzylamine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have shown that this compound inhibitors can effectively lower blood glucose levels, improve glycemic control, and reduce the risk of hypoglycemia. In addition, this compound inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.

properties

IUPAC Name

N'-[cyano-(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-10-2-5-12(6-3-10)21-16(23)17(24)22-15(9-20)13-7-4-11(18)8-14(13)19/h2-8,15H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCZADIKIHVVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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